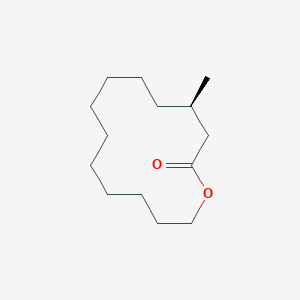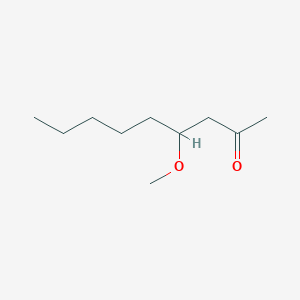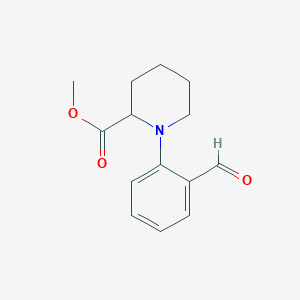![molecular formula C14H21NO B12605506 Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- CAS No. 651312-63-9](/img/structure/B12605506.png)
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- is a chemical compound with a complex structure that includes a phenol group and a cyclohexyl group substituted with a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and phenol.
Formation of Intermediate: Cyclohexanone undergoes a reaction with formaldehyde and methylamine to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization to form the cyclohexyl ring with the methylamino group.
Final Step:
Industrial Production Methods
In industrial settings, the production of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification: Advanced purification techniques such as distillation and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Modulation of Gene Expression: Influence on the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- can be compared with similar compounds such as:
Phenol, 3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]-: This compound has a similar structure but with a dimethylamino group instead of a methylamino group.
Phenol, 3-[(1R,2R)-2-[(ethylamino)methyl]cyclohexyl]-: This compound has an ethylamino group instead of a methylamino group.
Uniqueness
The uniqueness of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- lies in its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
651312-63-9 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol |
InChI |
InChI=1S/C14H21NO/c1-15-10-12-5-2-3-8-14(12)11-6-4-7-13(16)9-11/h4,6-7,9,12,14-16H,2-3,5,8,10H2,1H3/t12-,14-/m0/s1 |
Clave InChI |
KUGOVDMEUQXLRD-JSGCOSHPSA-N |
SMILES isomérico |
CNC[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
SMILES canónico |
CNCC1CCCCC1C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)


![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)

![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)

![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)

![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
